molecular formula C16H16FN3O B11989373 (2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone

(2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone

Cat. No.: B11989373
M. Wt: 285.32 g/mol
InChI Key: FNYYNYOLGITIGP-UHFFFAOYSA-N
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Description

(2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone is a chemical compound with the molecular formula C16H16FN3O and a molecular weight of 285.324 g/mol . This compound is known for its unique structure, which includes a fluorinated phenyl group and a pyridinyl-piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone typically involves the reaction of 2-fluorobenzoyl chloride with 4-(2-pyridyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (4-Ethoxy-phenyl)-(4-(4-fluoro-phenyl)-piperazin-1-yl)-methanone
  • (4-Chloro-phenyl)-(4-(4-fluoro-phenyl)-piperazin-1-yl)-methanone
  • Furan-2-yl-piperazin-1-yl-methanone
  • (4-Methyl-pyridin-2-yl)-phenyl-methanone

Uniqueness

What sets (2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone apart from similar compounds is its unique combination of a fluorinated phenyl group and a pyridinyl-piperazine moiety. This structure imparts specific chemical and biological properties that make it valuable in various research applications .

Properties

Molecular Formula

C16H16FN3O

Molecular Weight

285.32 g/mol

IUPAC Name

(2-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C16H16FN3O/c17-14-6-2-1-5-13(14)16(21)20-11-9-19(10-12-20)15-7-3-4-8-18-15/h1-8H,9-12H2

InChI Key

FNYYNYOLGITIGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC=C3F

solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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